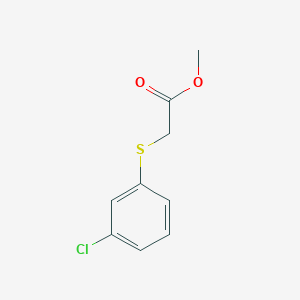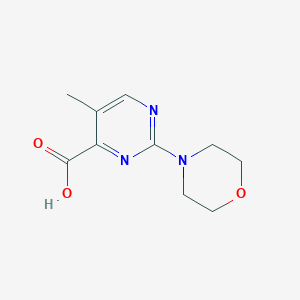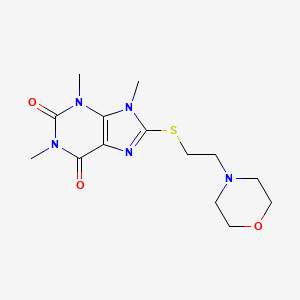
Methyl 2-(3-chlorophenyl)sulfanylacetate
Vue d'ensemble
Description
Methyl 2-(3-chlorophenyl)sulfanylacetate, also known as Methyl 3-chlorothiophene-2-acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioesters and has a molecular weight of 248.73 g/mol.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized using a simple synthetic route. However, it has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been reported to exhibit neuroprotective effects and may be useful in preventing or slowing the progression of this disease. Another potential direction is to investigate its potential use in the treatment of diabetes. It has been reported to exhibit anti-diabetic effects and may be useful in regulating blood glucose levels. Finally, further research is needed to fully understand the mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate and to identify additional therapeutic applications.
Conclusion
In conclusion, Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it may exert its effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Despite some limitations, Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments and there are several future directions for research on this compound.
Applications De Recherche Scientifique
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
methyl 2-(3-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCINHJIFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)sulfanylacetate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)


![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)


![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)


![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)
